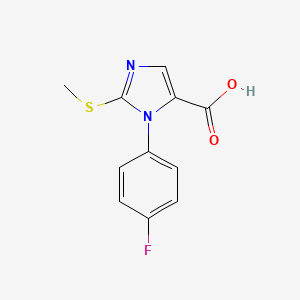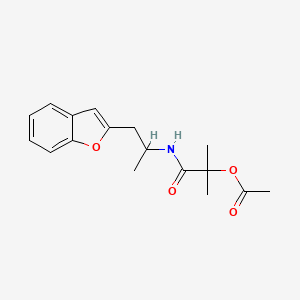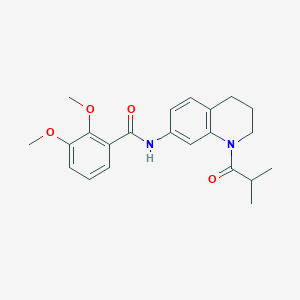
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide, also known as IBTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. IBTQ belongs to the class of tetrahydroquinoline derivatives, which have been found to possess various biological activities, including antitumor, antiviral, and antioxidant properties.
Wirkmechanismus
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Moreover, this compound has been found to inhibit the activation of the MAPK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, this compound has been shown to possess antiviral activity against the hepatitis C virus by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, this compound has been found to possess potent biological activities at low concentrations, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Moreover, this compound has not been extensively studied for its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide. First, further studies are needed to elucidate the mechanism of action of this compound and its biological activities. Second, studies are needed to evaluate the toxicity and pharmacokinetic properties of this compound. Third, studies are needed to investigate the potential applications of this compound in drug discovery and development, particularly in the treatment of cancer, inflammation, and viral infections. Fourth, studies are needed to explore the structure-activity relationship of this compound and its derivatives to optimize its biological activities. Finally, studies are needed to evaluate the potential of this compound as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide involves the condensation of 2,3-dimethoxybenzoyl chloride with 1-isobutyryl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid in the presence of a base, such as triethylamine or pyridine. The reaction takes place under reflux conditions in a suitable solvent, such as dichloromethane or ethyl acetate. The product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to possess antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)22(26)24-12-6-7-15-10-11-16(13-18(15)24)23-21(25)17-8-5-9-19(27-3)20(17)28-4/h5,8-11,13-14H,6-7,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKZDXSOUCAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)
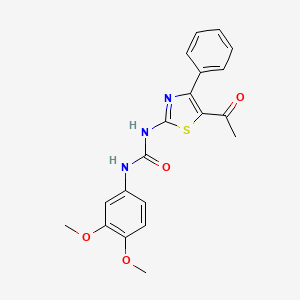
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)
![7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2791972.png)

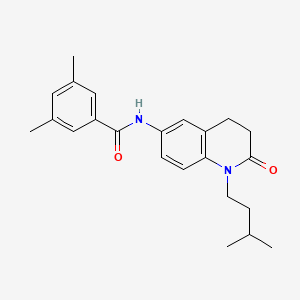

![3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2791981.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
